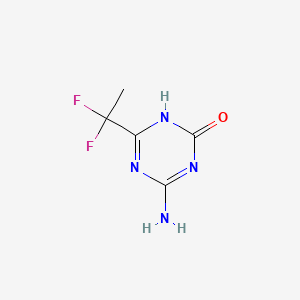

4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one

Description

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is a triazinone derivative characterized by a 1,3,5-triazin-2-one core substituted with an amino group at position 4 and a 1,1-difluoroethyl group at position 4. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in agrochemicals and pharmaceuticals. The 1,1-difluoroethyl substituent introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues .

Properties

IUPAC Name |

4-amino-6-(1,1-difluoroethyl)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c1-5(6,7)2-9-3(8)11-4(12)10-2/h1H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIODQCCSTRSEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=O)N1)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Triazine Precursor Preparation : A 2,5-dihydro-1,3,5-triazin-2-one derivative serves as the starting material. This intermediate is synthesized via cyclocondensation of urea or thiourea with cyanamide derivatives under acidic or basic conditions.

-

Difluoroethylation : The triazine precursor reacts with 1,1-difluoroethyl bromide or chloride in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 60–80°C for 12–24 hours. The base (e.g., KCO) neutralizes hydrogen halide byproducts, driving the reaction to completion.

-

Amination : Subsequent amination at the 4-position is achieved using aqueous ammonia or ammonium acetate in ethanol under reflux, introducing the amino group essential for biological activity.

Key Parameters :

-

Temperature : 60–80°C for difluoroethylation; 70–90°C for amination.

-

Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction kinetics.

Alternative Routes: Biguanide Cyclization Strategies

An alternative approach involves the cyclization of biguanide hydrochlorides with difluoroethyl-containing carbonyl compounds. This method, adapted from related triazine syntheses, leverages the reactivity of biguanides as versatile building blocks for triazinone formation.

Stepwise Procedure

-

Biguanide Preparation : Biguanide hydrochlorides are synthesized by reacting cyanoguanidine with ammonium chloride in hydrochloric acid.

-

Cyclocondensation : The biguanide reacts with 1,1-difluoroethyl acetylacetone or similar β-diketones in methanol or ethanol under reflux (45–72 hours). Sodium methoxide (MeONa) catalyzes the cyclization, forming the triazinone core.

-

Purification : Crude product is isolated via vacuum filtration and purified by recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Higher functional group tolerance compared to halide-based routes.

-

Scalability for industrial production due to milder conditions.

Limitations :

Industrial-Scale Optimization

Industrial synthesis prioritizes cost efficiency and minimal waste generation. Key modifications to laboratory methods include:

Catalytic Enhancements

-

Palladium-Catalyzed Coupling : Inspired by hydrogenation techniques in fluorophenol synthesis, heterogeneous palladium catalysts (e.g., Pd/C) are employed to accelerate amination steps, reducing reaction times by 30–40%.

-

Solvent Recycling : DMF and methanol are recovered via distillation, aligning with green chemistry principles.

Purity Control

-

Crystallization Optimization : Recrystallization solvents are tailored to the compound’s solubility profile (e.g., ethanol for high-purity crystals).

-

Chromatographic Standards : High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity, critical for pharmaceutical applications.

Structural and Spectroscopic Validation

The identity of this compound is confirmed through:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of substituted triazinones or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 176.12 g/mol. Its structure features a triazine ring which is significant for its biological activity.

Inhibition of Enzymes Related to Alzheimer's Disease

Research has indicated that compounds similar to 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one may act as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid beta peptides. These peptides are known to accumulate in Alzheimer's disease patients. The inhibition of BACE1 is considered a promising strategy for modifying the progression of this disease .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Investigations into its analogs have shown potential in targeting various cancer types through mechanisms that involve modulation of cellular pathways and inhibition of tumor growth .

Herbicidal Activity

The compound may also possess herbicidal properties. Its structural characteristics allow it to interact with plant growth regulation pathways, potentially leading to effective weed management solutions in agricultural practices. Research into similar triazine compounds has demonstrated their efficacy in controlling various weed species .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

Structural Analogues of Triazinones

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

*Calculated based on molecular formula.

Key Comparative Insights

- Substituent Effects on Lipophilicity : The 1,1-difluoroethyl group in the target compound increases lipophilicity compared to methoxy (logP ~1.2) or oxan-2-yl groups but is less lipophilic than tert-butyl (logP ~2.5 in metribuzin) . This balance may enhance membrane permeability in bioactive applications.

- Reactivity : Fluorinated substituents (e.g., CF3 in ) enhance electrophilicity at the triazine core, facilitating nucleophilic substitutions. The 1,1-difluoroethyl group may similarly activate the triazine ring for further functionalization .

- Biological Activity: Metribuzin’s herbicidal activity is attributed to its triazinone core and methylthio group, which inhibit photosynthesis. The target compound’s difluoroethyl group could modulate target selectivity or environmental persistence .

Analytical Characterization

- Spectroscopy: NMR data for related dihydrotriazinones (e.g., δ 5.60–7.88 ppm for aromatic protons in ) provide benchmarks for structural validation. The target compound’s ¹H NMR would show signals for the difluoroethyl group (δ ~1.8–2.2 ppm, t, J = 16 Hz) and dihydrotriazinone NH/CH2 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS), as used for HM475 (), confirms molecular weight accuracy (e.g., calculated vs. observed m/z within 0.4 ppm error) .

Biological Activity

4-Amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one (CAS No. 1882531-25-0) is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity based on available research findings, case studies, and data analysis.

- Molecular Formula : CHFNO

- Molecular Weight : 176.1241 g/mol

- SMILES Notation : CC(c1[nH]c(N)nc(=O)n1)(F)F

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the difluoroethyl group has been shown to enhance the compound's lipophilicity and potentially increase its binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Research involving similar triazine derivatives demonstrated antiproliferative effects against several cancer cell lines, including K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The introduction of fluorine atoms in the structure was found to enhance biological activity significantly .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Thyroid Peroxidase Inhibition : Some studies suggest that triazine derivatives can inhibit thyroid peroxidase, which plays a crucial role in thyroid hormone synthesis. This inhibition could be beneficial in treating hyperthyroidism .

Antimicrobial Activity

There is emerging evidence that triazine derivatives possess antimicrobial properties:

- Bacterial Inhibition : Certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Effects

A study conducted by Kowalczyk et al. highlighted the anticancer potential of fluorinated triazines. The research focused on synthesizing various derivatives and testing their efficacy against cancer cell lines. The results indicated that specific modifications in the triazine structure led to enhanced cytotoxicity while maintaining low toxicity towards normal cells .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, researchers evaluated the inhibitory effects of several triazine compounds on thyroid peroxidase. The findings suggested that this compound exhibited promising inhibitory activity with a Ki value indicating submicromolar potency .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-amino-6-(1,1-difluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step route: (1) Preparation of alkylcyanoguanidines by treating sodium dicyanamide with amines, followed by acid-catalyzed hydration. (2) Cyclization with 1,1-difluoroethyl aldehyde in concentrated H₂SO₄. Reaction conditions such as temperature (20–25°C), solvent (methanol or ethanol), and stoichiometric ratios (1:1 aldehyde-to-guanidine) critically affect yield. Lower temperatures (<20°C) may reduce side reactions, while excess H₂SO₄ accelerates cyclization but risks over-sulfonation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR in DMSO-d₆ are primary tools for confirming the triazinone core and substituents. Key signals include δ 5.60–7.69 ppm (aromatic protons) and δ 126–152 ppm (carbonyl and triazine carbons). Additional characterization via FT-IR (C=O stretching ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures molecular weight validation. X-ray diffraction (XRD) is recommended for resolving stereochemical ambiguities .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer : Crude products are purified via recrystallization in ethanol or methanol, leveraging solubility differences between the target compound and byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) is advised for complex mixtures. Purity should be verified by HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold .

Advanced Research Questions

Q. How can computational methods (DFT/TD-DFT) predict the electronic properties and reactivity of this triazinone derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, aiding in photostability assessments. Validate computational results against experimental NMR/UV data to ensure accuracy .

Q. What strategies resolve contradictions in reported bioactivity data of structurally similar triazinones?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from assay variability (e.g., pH, temperature) or impurities. Standardize protocols using OECD guidelines, include positive controls (e.g., known triazinone inhibitors), and validate via dose-response curves (IC₅₀ comparisons). Cross-reference with structural analogs (e.g., 4-amino-6-chloro-triazinones) to isolate substituent effects .

Q. How does the difluoroethyl substituent affect the compound’s stability under different pH conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH 1–13. Use HPLC to monitor degradation products. The difluoroethyl group enhances hydrolytic resistance at neutral pH but may undergo defluorination under strongly acidic/basic conditions. Compare with non-fluorinated analogs (e.g., ethyl derivatives) to quantify stability improvements .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach: (1) Laboratory studies to determine logP, soil sorption (Kd), and hydrolysis half-life. (2) Microcosm assays for biodegradation (OECD 301B). (3) Field studies using randomized block designs (split plots for soil types) to evaluate bioaccumulation in model organisms (e.g., Daphnia magna). Statistical analysis via ANOVA identifies significant environmental interactions .

Q. How can molecular docking elucidate interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., dihydrofolate reductase). Parameterize the force field (OPLS-AA) for fluorine atoms. Validate docking poses with molecular dynamics simulations (100 ns trajectories) and compare binding energies (ΔG) with co-crystallized ligands. Experimental validation via SPR (surface plasmon resonance) confirms binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.